

Application Notes and Protocols for Recombinant Saccharomyces Invertase Expression

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These application notes provide a comprehensive guide for the expression, purification, and characterization of recombinant invertase (β -D-fructofuranosidase) from *Saccharomyces cerevisiae*. The protocols are intended for researchers, scientists, and drug development professionals familiar with standard molecular biology and protein biochemistry techniques.

Introduction

Invertase (EC 3.2.1.26) is an enzyme that catalyzes the hydrolysis of sucrose into its constituent monosaccharides, D-glucose and D-fructose. This enzyme is of significant interest for various industrial applications, including food production, confectioneries, and biofuel development. The SUC2 gene from *Saccharomyces cerevisiae* is the most common source for producing recombinant invertase. This document outlines two primary protocols for its expression: one using *S. cerevisiae* as the host system with galactose induction, and another utilizing the methylotrophic yeast *Pichia pastoris* with methanol induction. A standard multi-step purification protocol and an enzyme activity assay are also detailed.

Data Presentation

Successful expression and purification of recombinant invertase can yield highly active enzyme preparations. The following tables summarize typical quantitative data reported in the literature, providing a benchmark for expected results.

Table 1: Summary of Recombinant Invertase Purification from various Expression Systems

Host System	Purification Method	Specific Activity (U/mg)	Purification Fold	Recovery (%)	Reference
Pichia pastoris	His-Tag Affinity Chromatography	178.56	3.83	-	[1]
S. cerevisiae (mutant)	Ammonium Sulfate, DEAE-Sephadex	1915	15	38	[2]
S. cerevisiae	Ammonium Sulfate, DEAE-Cellulose, Sephadex G-100	20	-	-	[3]
S. cerevisiae (mutant)	Ammonium Sulfate, DEAE-Sephadex, Sephadex G-50	-	19 (L-form), 16 (S-form)	32 (L-form), 17 (S-form)	[2]
S. cerevisiae (SSF)	DEAE-Cellulose, Sephacryl S-300	-	29	-	[4]

Note: Specific activity, purification fold, and recovery can vary significantly based on the expression construct, host strain, culture conditions, and purification scale.

Table 2: Biochemical Properties of Recombinant and Native S. cerevisiae Invertase

Property	Value	Host/Source	Reference
Optimal pH	4.8	Pichia pastoris (recombinant)	[1]
5.0	S. cerevisiae (native)	[2]	
7.0	S. cerevisiae (native)	[3]	
Optimal Temperature	60°C	Pichia pastoris (recombinant)	[1]
60°C	S. cerevisiae (native)	[2][4]	
50°C	S. cerevisiae (native)	[3]	
Molecular Weight (Glycosylated)	85-95 kDa	Pichia pastoris (recombinant)	[1]
110 kDa	S. cerevisiae (native)	[2]	
Molecular Weight (Deglycosylated)	~60 kDa	Pichia pastoris (recombinant)	
55 kDa	S. cerevisiae (native, S-form)	[2]	
Km (Sucrose)	19 mM	Pichia pastoris (recombinant)	
1.2 mM	S. cerevisiae (native, S-form)	[2]	
1.8 mM	S. cerevisiae (native, L-form)	[2]	

Experimental Protocols & Visualizations

The following sections provide detailed methodologies for the key experiments. Each protocol is accompanied by a workflow diagram generated using Graphviz (DOT language) for clear visualization of the experimental process.

Protocol 1: Expression in *Saccharomyces cerevisiae* using pYES2 Vector

This protocol describes the expression of the SUC2 gene in an invertase-deficient *S. cerevisiae* strain (e.g., INVSc1) using the galactose-inducible GAL1 promoter on the pYES2 vector.[5][6]

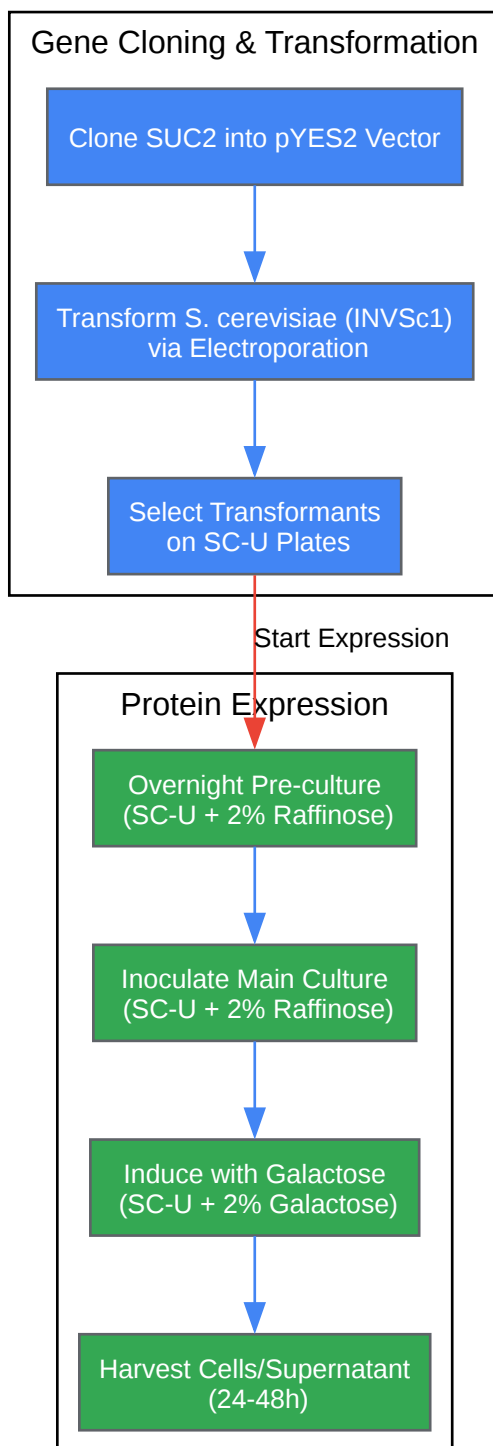
1. Gene Cloning and Transformation

- Cloning: Amplify the SUC2 open reading frame from *S. cerevisiae* genomic DNA. Clone the PCR product into the pYES2 vector using appropriate restriction sites.[7] Verify the construct by restriction digestion and DNA sequencing.
- Yeast Transformation (Electroporation): a. Inoculate 500 mL of YPD medium with an overnight culture of INVSc1 to an OD600 of ~0.2 and grow to an OD600 of 1.3-1.5.[8] b. Harvest cells by centrifugation at 4,000 x g for 5 min at 4°C. c. Wash the cell pellet sequentially with 500 mL and then 250 mL of ice-cold sterile water. d. Resuspend the pellet in 20 mL of ice-cold 1 M sorbitol and centrifuge again. e. Resuspend the final pellet in 0.5 mL of 1 M sorbitol to prepare electrocompetent cells.[8] f. Add ~0.1 µg of the pYES2-SUC2 plasmid DNA to 65 µL of competent cells. Incubate on ice for 5 minutes.[8] g. Transfer the mixture to a pre-chilled 2 mm gap electroporation cuvette. h. Apply an electrical pulse (e.g., 1.5 kV, 25 µF, 200 Ω).[9] i. Immediately add 1 mL of cold 1 M sorbitol to the cuvette. j. Plate aliquots onto synthetic complete medium lacking uracil (SC-U) plates for selection.[6]

2. Protein Expression

- Inoculate a single colony of a positive transformant into 15 mL of SC-U medium containing 2% raffinose (or 2% glucose for repression). Grow overnight at 30°C with shaking.[6]
- Use the overnight culture to inoculate 50 mL of SC-U with 2% raffinose to an OD600 of ~0.4. Grow to an OD600 of ~1.0.
- Pellet the cells at 1,500 x g for 5 minutes and resuspend in 50 mL of induction medium (SC-U containing 2% galactose).[6]
- Incubate at 30°C with vigorous shaking for 24-48 hours. Collect time-point samples to determine the optimal induction time.

- Harvest the cells by centrifugation. The supernatant can be used for purification of secreted invertase, or the cell pellet can be processed for intracellular invertase.



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Caption: Workflow for recombinant invertase expression in *S. cerevisiae*.

Protocol 2: Expression in *Pichia pastoris* using AOX1 Promoter

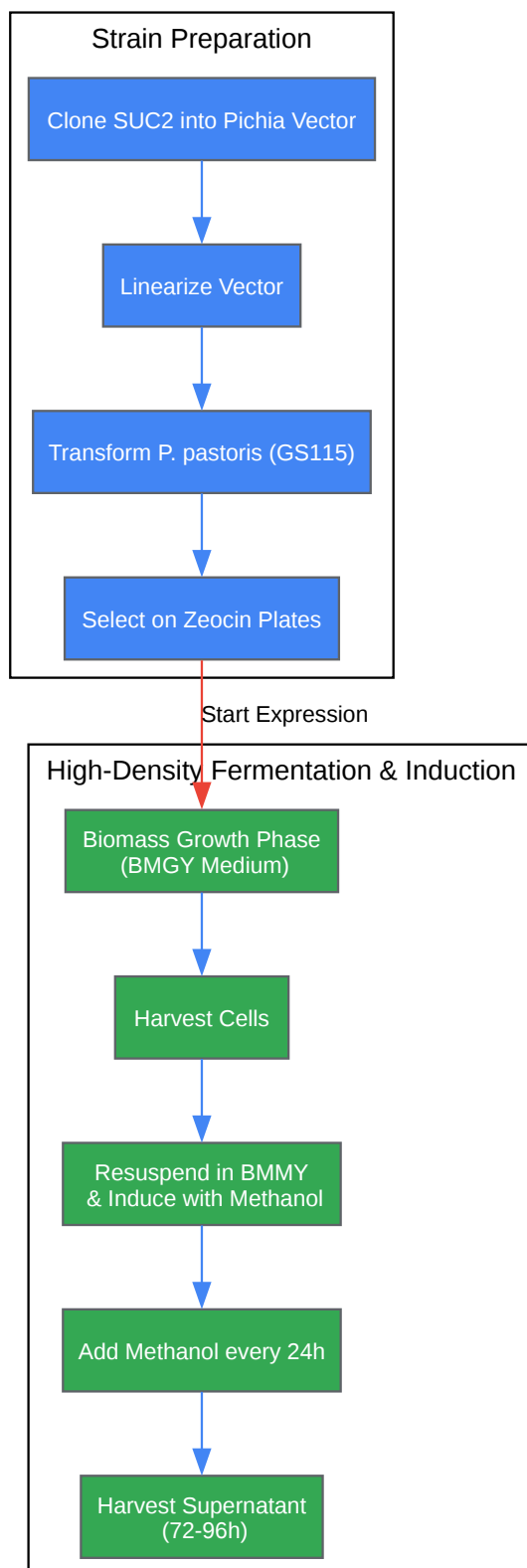
This protocol is suitable for achieving high levels of secreted invertase expression using the tightly regulated, methanol-inducible alcohol oxidase 1 (AOX1) promoter.[\[1\]](#)[\[10\]](#)

1. Gene Cloning and Transformation

- Cloning: (Optional) Codon-optimize the *S. cerevisiae* SUC2 gene for *Pichia pastoris*. Synthesize and clone the gene into a *Pichia* expression vector (e.g., pPICZα A for secretion) under the control of the AOX1 promoter.
- Vector Linearization: Linearize the expression vector with a suitable restriction enzyme to facilitate integration into the *Pichia* genome.
- Transformation: Transform a suitable *Pichia* strain (e.g., GS115) with the linearized plasmid via electroporation, following a similar procedure as for *S. cerevisiae*. Select transformants on YPDS plates containing the appropriate antibiotic (e.g., Zeocin™).[\[11\]](#)

2. Protein Expression

- Glycerol Phase (Biomass Accumulation): a. Inoculate a single colony into 25 mL of BMGY medium in a baffled flask.[\[10\]](#) b. Grow at 28-30°C in a shaking incubator (~250 rpm) until the culture reaches an OD600 of 2-6 (log-phase).[\[10\]](#) c. Use this culture to inoculate a larger volume (e.g., 1 L) of BMGY in a baffled fermenter or flask.
- Methanol Phase (Induction): a. Harvest the cells from the BMGY culture by centrifugation (e.g., 2,500 x g for 5 min). b. To induce expression, resuspend the cell pellet in BMMY medium to an OD600 of ~1.0.[\[10\]](#) c. Incubate at 28-30°C with vigorous shaking. d. Add methanol to a final concentration of 0.5-1.0% (v/v) every 24 hours to maintain induction.[\[10\]](#) [\[12\]](#) e. Continue induction for 72-96 hours. f. Harvest the culture supernatant, which contains the secreted recombinant invertase, by centrifugation.



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Caption: Workflow for recombinant invertase expression in *Pichia pastoris*.

Protocol 3: Purification of Secreted Recombinant Invertase

This three-step chromatography protocol is a classic and effective method for purifying invertase from culture supernatants.[\[2\]](#)[\[3\]](#)[\[13\]](#)

1. Preparation of Crude Extract

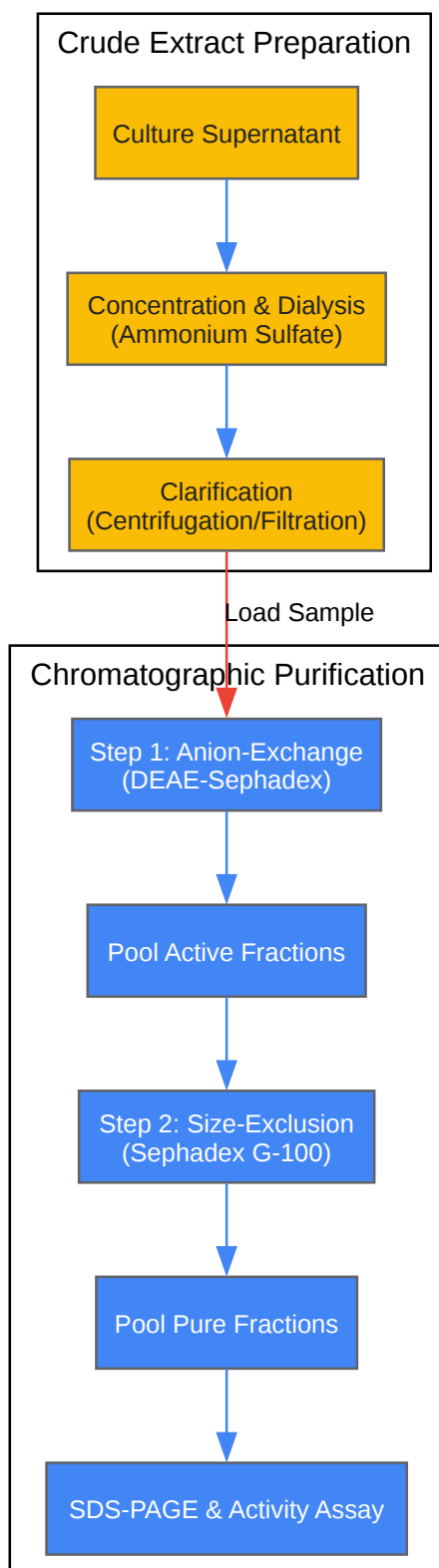
- Centrifuge the yeast culture at high speed (e.g., 8,000 x g for 15 min at 4°C) to pellet the cells.
- Carefully decant the supernatant. For intracellular protein, proceed with cell lysis (see Protocol 4).
- (Optional) Concentrate the supernatant using tangential flow filtration or ammonium sulfate precipitation (typically 40-85% saturation).[\[3\]](#) If using precipitation, resuspend the pellet in a minimal volume of starting buffer (e.g., 20 mM Tris-HCl, pH 7.4) and dialyze extensively against the same buffer.
- Clarify the crude extract by centrifugation or filtration (0.45 µm filter) before loading onto the first column.

2. Anion-Exchange Chromatography (AEX)

- Column: DEAE-Sephadex A-50 or DEAE-Sepharose Fast Flow.[\[2\]](#)[\[14\]](#)
- Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 7.4.
- Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 7.4 + 1 M NaCl.
- Procedure: a. Equilibrate the column with 5-10 column volumes (CV) of Buffer A. b. Load the clarified crude extract onto the column. c. Wash the column with 3-5 CV of Buffer A to remove unbound proteins. d. Elute bound proteins using a linear gradient of 0-100% Buffer B over 10-20 CV. Invertase typically elutes at 0.2-0.3 M NaCl.[\[2\]](#) e. Collect fractions and measure both protein concentration (A280) and invertase activity (see Protocol 5). f. Pool the active fractions.

3. Size-Exclusion Chromatography (SEC) / Gel Filtration

- Column: Sephadex G-100 or Sephacryl S-300.[3][4][15]
- Running Buffer: 20 mM Tris-HCl, pH 7.4 + 150 mM NaCl.
- Procedure: a. Concentrate the pooled active fractions from the AEX step. b. Equilibrate the SEC column with at least 2 CV of running buffer. c. Load the concentrated sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[15] d. Elute with 1-1.5 CV of running buffer at a constant flow rate. e. Collect fractions and assay for invertase activity. f. Pool the pure, active fractions. Analyze purity by SDS-PAGE.



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Caption: General workflow for the purification of recombinant invertase.

Protocol 4: Yeast Cell Lysis for Intracellular Protein

If the expressed invertase is not secreted, this protocol can be used to lyse the yeast cells and release the intracellular contents.

- Harvest cells from culture by centrifugation (5,000 x g, 10 min, 4°C).
- Wash the cell pellet once with ice-cold lysis buffer (e.g., 50 mM Sodium Phosphate, pH 7.4, 1 mM PMSF, 1 mM EDTA).
- Resuspend the cell pellet in 2-3 volumes of ice-cold lysis buffer.
- Lyse the cells using one of the following methods:
 - Mechanical Disruption (Bead Beating): Add an equal volume of acid-washed glass beads (0.5 mm diameter) to the cell suspension. Vortex in short bursts of 1 minute, with 1-2 minutes of cooling on ice in between, for a total of 6-8 cycles.[\[5\]](#)[\[16\]](#)
 - Alkaline Lysis: Resuspend the cell pellet in 200 µL of 0.1 N NaOH and incubate at room temperature for 20-30 minutes. Pellet the cells and resuspend in SDS-PAGE loading buffer for analysis, or a suitable buffer for purification.[\[2\]](#)
- Centrifuge the lysate at high speed (15,000 x g, 20 min, 4°C) to pellet cell debris.
- The resulting supernatant is the clarified crude extract, which can be used for purification (Protocol 3).

Protocol 5: Invertase Activity Assay (DNSA Method)

This colorimetric assay measures the amount of reducing sugars (glucose and fructose) produced by the enzymatic hydrolysis of sucrose.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Reagents:

- Acetate Buffer: 0.1 M Sodium Acetate, pH 4.8-5.0.
- Substrate Solution: 0.3 M Sucrose in Acetate Buffer.

- DNSA Reagent: Dissolve 10 g of 3,5-dinitrosalicylic acid, 16 g of NaOH, and 300 g of Rochelle salt (sodium potassium tartrate) in 1 L of distilled water. Store in a dark, tightly sealed container.[18]
- Glucose Standard: 1 mg/mL glucose solution.

Procedure:

- Prepare a reaction mixture containing 150 μ L of enzyme sample (appropriately diluted in acetate buffer) and 150 μ L of substrate solution.[20]
- Incubate the reaction at the optimal temperature (e.g., 50-60°C) for a defined period (e.g., 10 minutes). Ensure the reaction is in the linear range.
- Stop the reaction by adding 300 μ L of DNSA reagent.
- Boil the tubes for 5-10 minutes in a water bath. A red-brown color will develop.[17][19]
- Cool the tubes to room temperature and add 1.5 mL of distilled water.
- Measure the absorbance at 540 nm using a spectrophotometer.
- Prepare a standard curve using known concentrations of glucose to quantify the amount of reducing sugar produced.
- Unit Definition: One unit (U) of invertase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 μ mol of reducing sugar (as glucose) per minute under the specified assay conditions.[13]

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